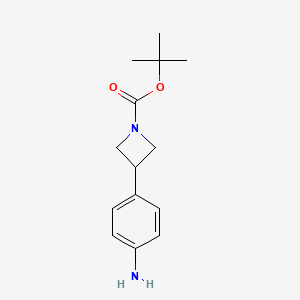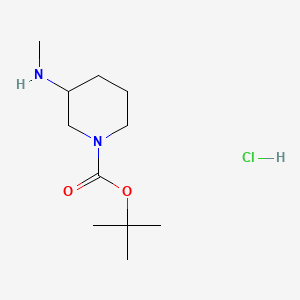
tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H20N4O2 . It is a solid substance at room temperature . The compound is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyl 4-hydroxypiperdine-1-carboxylate as a starting material . Another method involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.33 . It is a solid at room temperature and should be stored in a dry place .Scientific Research Applications
Chiral Sulfinamide in Asymmetric Synthesis
Chiral sulfinamides, notably tert-butanesulfinamide, have gained prominence as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the creation of piperidines, pyrrolidines, azetidines, and their fused derivatives, which are structural motifs in numerous natural products and therapeutically relevant compounds (Philip et al., 2020).
Metabolism and Disposition of Arylpiperazine Derivatives
Arylpiperazine derivatives, like the pyrimidinylpiperazine buspirone, undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. These metabolites have significant distribution in tissues, highlighting the intricate metabolism of arylpiperazine derivatives in clinical applications (Caccia, 2007).
Hybrid Catalysts in Synthesis of Pyranopyrimidines
The synthesis of 5H-pyrano[2,3-d]pyrimidines, utilizing hybrid catalysts such as organocatalysts and nanocatalysts, demonstrates the compound's significance in medicinal chemistry. These scaffolds, with their broad applicability and bioavailability, are crucial for developing lead molecules in drug discovery (Parmar et al., 2023).
DNA Binding and Fluorescent Staining
The synthetic dye Hoechst 33258, a derivative of N-methyl piperazine, is renowned for its strong binding to the minor groove of double-stranded B-DNA, demonstrating the chemical's utility in fluorescent DNA staining and its potential as a model system for drug design and DNA sequence recognition (Issar & Kakkar, 2013).
Antidepressants Targeting 5-HT1A Receptors
The major drugs targeting 5-HT1A receptors, which are pivotal in treating depression, often share functional groups like piperazine, indicating the importance of these chemical structures in designing effective antidepressants (Wang et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 4-pyrimidin-5-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)11-8-14-10-15-9-11/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFIRRWHYFDUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736832 | |
| Record name | tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634468-96-5 | |
| Record name | tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

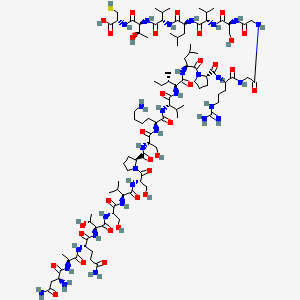


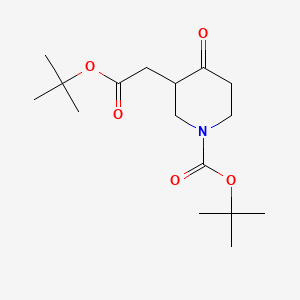
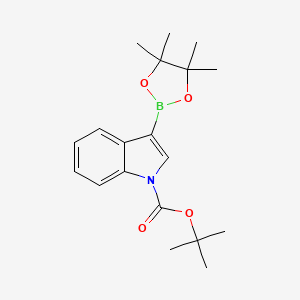

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)
